4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
Description
The compound 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (molecular formula: C₂₃H₂₀Cl₂FN₄S, molecular weight: 455.40 g/mol) is a thieno[2,3-d]pyrimidine derivative characterized by:
- A thieno[2,3-d]pyrimidine core, a bicyclic heteroaromatic system.
- A 3,4-dichlorophenyl-substituted piperazine moiety at position 2.
- A 4-fluorophenyl group at position 5 and a methyl group at position 6 . This structural framework is common in medicinal chemistry, particularly for targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s affinity for such targets.
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2FN4S/c1-14-20(15-2-4-16(26)5-3-15)21-22(27-13-28-23(21)31-14)30-10-8-29(9-11-30)17-6-7-18(24)19(25)12-17/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVBHZLSUNGLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a ligand for the D4 dopamine receptor. A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical reaction.
Biological Activity
The compound 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine is a thienopyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and neuropharmacological applications. This article reviews the biological activity of this compound based on recent studies, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thieno[2,3-d]pyrimidine core substituted with a piperazine moiety and halogenated phenyl groups, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Notably:
- PI3K Inhibition : Studies have shown that thienopyrimidine derivatives can inhibit phosphoinositide 3-kinase (PI3K) isoforms, which play a crucial role in cancer cell proliferation and survival. For instance, compounds similar to the one demonstrated significant inhibition of PI3Kβ and PI3Kγ isoforms at concentrations around 10 µM .
- Antitumor Activity : Research indicates that derivatives of thienopyrimidines exhibit cytotoxic effects against various cancer cell lines. For example, encapsulated forms of related pyrimidine compounds have shown tumor inhibition rates significantly higher than controls in murine models .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and proliferation inhibition of the compound. The following table summarizes key findings from relevant studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Oliveira et al. (2023) | HeLa (cervical cancer) | 20 | Induction of apoptosis |
| MDPI Study (2021) | Various cancer lines | 10-15 | PI3K inhibition |
In Vivo Studies
In vivo studies using murine models have demonstrated the antitumor efficacy of this class of compounds:
| Study | Model | Tumor Type | Inhibition Rate (%) |
|---|---|---|---|
| Oliveira et al. | Swiss albino mice | Sarcoma 180 | 66.47 ± 26.8 |
| MDPI Study (2021) | Xenograft models | Breast cancer | 50.46 ± 16.24 |
Case Studies
- Antitumor Efficacy : A study by Oliveira et al. demonstrated that the encapsulated form of a related pyrimidine compound significantly reduced tumor weight in mice compared to controls treated with saline or standard chemotherapy agents like 5-fluorouracil .
- Neuropharmacological Effects : Another line of investigation has focused on the neuropharmacological properties of thienopyrimidine derivatives, suggesting potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems via piperazine interactions.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Observations:
Core Heterocycle Variability: The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from pyridine (e.g., compound 20 ), dihydropyrimidine (), and tetrahydropyrimidine () derivatives. Saturated cores (e.g., dihydro- or tetrahydropyrimidine) may improve metabolic stability but reduce π-π stacking interactions .
Substituent Effects :
- Halogenated Aromatic Groups : The 3,4-dichlorophenyl (target) and 4-chlorophenyl (compound 21 ) groups enhance lipophilicity and receptor affinity. The 4-fluorophenyl group (target and 7a ) balances electronegativity and steric effects.
- Piperazine Moieties : Present in the target and compound 7a , piperazine improves solubility and is a common pharmacophore for CNS targets.
Synthetic Routes: The target compound likely shares synthetic strategies with compound 7a , involving nucleophilic substitution of a piperazine derivative with a halogenated thienopyrimidine precursor. Compounds with sulfonamide or carbamoyl groups (e.g., 20 ) require additional steps, such as isocyanate coupling, reducing overall yield compared to direct piperazine incorporation.
Pharmacological and Physicochemical Properties
- Metabolic Stability: The thienopyrimidine core may resist oxidation better than dihydropyrimidines (), but methyl groups could introduce metabolic soft spots.
- Receptor Binding : Piperazine-containing compounds (target, 7a ) are often designed for serotonin (5-HT) or dopamine receptor modulation. Sulfonamide derivatives (e.g., 20 ) may target carbonic anhydrase or kinases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
